molecular formula C22H18N2O2S B2651198 (E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 865545-44-4

(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2651198
CAS No.: 865545-44-4
M. Wt: 374.46
InChI Key: WSYZCIMROCTNNW-GHVJWSGMSA-N
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Description

(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of naphthothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylbenzoic acid with 3-ethylnaphtho[2,1-d]thiazol-2-amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Naphthothiazole derivatives: Compounds with similar structures and biological activities.

    Benzamide derivatives: Compounds that share the benzamide functional group and exhibit similar pharmacological properties.

Uniqueness

(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific structural features, which contribute to its distinct biological activities and potential applications. Its combination of the naphthothiazole and benzamide moieties provides a versatile scaffold for the development of new compounds with enhanced properties.

Properties

IUPAC Name

4-acetyl-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-3-24-19-13-12-16-6-4-5-7-18(16)20(19)27-22(24)23-21(26)17-10-8-15(9-11-17)14(2)25/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYZCIMROCTNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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